3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride” can be deduced from its IUPAC name. It contains an indole group, a piperidine group, and a methyl group attached to the indole. The hydrochloride indicates the presence of a chloride ion, suggesting that the compound may exist as a salt in its solid form .Scientific Research Applications
Indole Synthesis and Classification
Indole synthesis plays a critical role in organic chemistry, given the importance of indole alkaloids in drug development. A comprehensive framework for classifying indole syntheses has been developed, highlighting nine strategic approaches to constructing the indole nucleus. This classification aids in understanding historical and current methodologies for indole synthesis, which is foundational for creating new compounds with therapeutic potential (Taber & Tirunahari, 2011).
Pharmacokinetics and Roles in Hepatic Protection
Indoles, including indole-3-carbinol (I3C) and its derivatives, exhibit protective effects against chronic liver diseases. These compounds modulate enzymes relevant to hepatitis viral replication and metabolism, showcasing their potential in hepatic protection and as targets for therapeutic intervention (Wang et al., 2016).
C2-Functionalization of Indole via Umpolung
The C2-functionalization of indoles is significant in synthetic and pharmaceutical chemistry. The umpolung strategy, which involves polarity inversion, enables the synthesis of C2-functionalized indoles, highlighting the versatility of indole chemistry in creating bioactive compounds (Deka, Deb, & Baruah, 2020).
Biological Activities and Applications
Indole derivatives possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Research into indole-based compounds continues to uncover their therapeutic potential across various disease states, underscoring the importance of indole chemistry in medicinal research (Zhang, Chen, & Yang, 2014).
Piper Species and Their Phytochemistry
Piper species are known for their diverse secondary metabolites with significant biological effects. The essential oils from Piper species have shown strong antioxidant activity and demonstrated antibacterial and antifungal activities, indicating their potential in food preservation and as therapeutic agents (Salehi et al., 2019).
Mechanism of Action
Target of Action
The compound “3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride” belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Properties
IUPAC Name |
3-methyl-2-piperidin-4-yl-1H-indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-12-4-2-3-5-13(12)16-14(10)11-6-8-15-9-7-11;/h2-5,11,15-16H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXSZQHWUVUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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